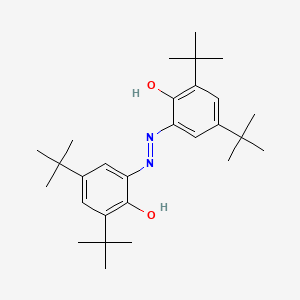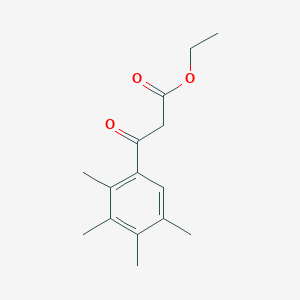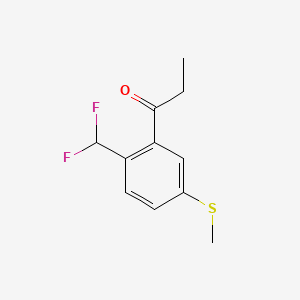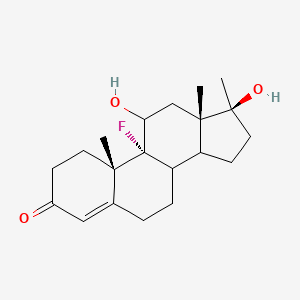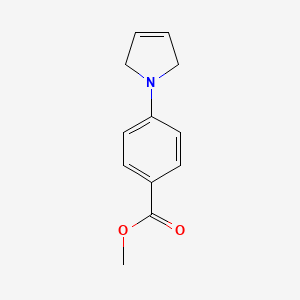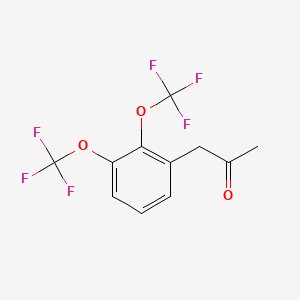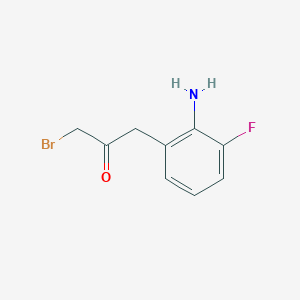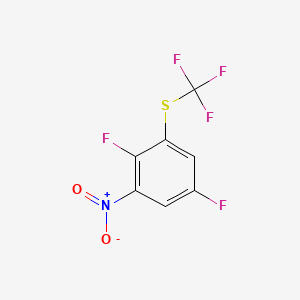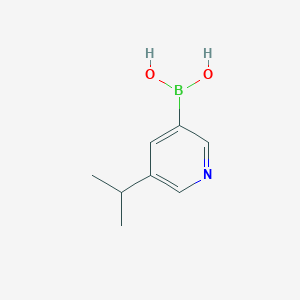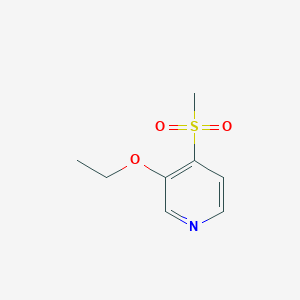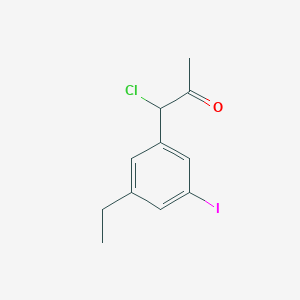
1-(3-Amino-5-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, along with a propanone group (-CO-CH2-CH3). It is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-(3-Amino-5-hydroxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Amino-5-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(3-Amino-5-hydroxyphenyl)propan-1-one exerts its effects is primarily through its interactions with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules . These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use in research .
Comparison with Similar Compounds
1-(3-Amino-5-hydroxyphenyl)propan-1-one can be compared to several similar compounds, such as:
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a similar structure but with the amino group in a different position on the phenyl ring.
1-(3-Hydroxyphenyl)propan-1-one: Lacks the amino group, making it less reactive in certain types of chemical reactions.
2-amino-1-(3-hydroxyphenyl)propane-1-tartarate: A related compound with a tartarate group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(3-amino-5-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2,10H2,1H3 |
InChI Key |
RLUJAKPWGQHLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


